Clorprenaline hydrochloride Clorprenaline hydrochloride Clorprenaline Hydrochloride is the hydrochloride salt form of clorprenaline, a beta-2 adrenergic agonist with bronchodilator activity. Clorprenaline selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.
Brand Name: Vulcanchem
CAS No.: 6933-90-0
VCID: VC20739685
InChI: InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H
SMILES: CC(C)NCC(C1=CC=CC=C1Cl)O.Cl
Molecular Formula: C11H17Cl2NO
Molecular Weight: 250.16 g/mol

Clorprenaline hydrochloride

CAS No.: 6933-90-0

Cat. No.: VC20739685

Molecular Formula: C11H17Cl2NO

Molecular Weight: 250.16 g/mol

* For research use only. Not for human or veterinary use.

Clorprenaline hydrochloride - 6933-90-0

CAS No. 6933-90-0
Molecular Formula C11H17Cl2NO
Molecular Weight 250.16 g/mol
IUPAC Name 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
Standard InChI InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H
Standard InChI Key CPCPUCRSKRHVAH-UHFFFAOYSA-N
SMILES CC(C)NCC(C1=CC=CC=C1Cl)O.Cl
Canonical SMILES CC(C)NCC(C1=CC=CC=C1Cl)O.Cl

Chemical Properties and Structure

Identification and Formula

Clorprenaline hydrochloride is identified by several chemical identifiers that facilitate its recognition in scientific and regulatory contexts. The compound has multiple synonyms, including 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol hydrochloride, Isoprophenamine, and USAF EL-50 .

Table 1: Chemical Identifiers of Clorprenaline Hydrochloride

ParameterValue
CAS Registry Number6933-90-0
Molecular FormulaC₁₁H₁₇Cl₂NO
Molecular Weight250.16 g/mol
IUPAC Name1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
InChIInChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H
InChIKeyCPCPUCRSKRHVAH-UHFFFAOYSA-N
SMILESCC(C)NCC(C1=CC=CC=C1Cl)O.Cl

The compound exists as a monohydrate with the formula C₁₁H₁₆ClNO.ClH.H₂O and a corresponding molecular weight of 268.18 g/mol .

Physical and Chemical Properties

Clorprenaline hydrochloride possesses several important physical and chemical properties that influence its pharmaceutical behavior and analytical characteristics.

Table 2: Physical and Chemical Properties of Clorprenaline Hydrochloride

PropertyValue
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass249.0687196 Da
Monoisotopic Mass249.0687196 Da
StereochemistryRacemic
Defined Stereocenters0/1
Optical Activity(+/-)

The compound displays limited compatibility with certain chemical environments, showing particular instability in the presence of strong oxidizing agents and strong bases .

Structural Characteristics

Clorprenaline hydrochloride features a 2-chlorophenyl moiety connected to an ethanolamine backbone with an isopropylamine substituent . The molecule contains one stereocenter, resulting in potential for stereoisomerism, though it is typically employed as a racemic mixture in pharmaceutical applications . The structural arrangement of clorprenaline hydrochloride contributes to its selective affinity for beta-2 adrenergic receptors, which underlies its bronchodilatory effects.

Pharmacology

Mechanism of Action

Clorprenaline hydrochloride exerts its therapeutic effects through a well-defined pharmacological mechanism. The compound selectively binds to and activates beta-2 adrenergic receptors located in bronchiolar smooth muscle . This interaction triggers a cascade of intracellular events, beginning with the stimulation of adenyl cyclase, the enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP) .

The resulting increase in intracellular cAMP concentrations promotes relaxation of bronchial smooth muscle, which manifests as bronchodilation . This mechanism enhances airflow through the respiratory passages, prevents bronchospasms, and ultimately improves airway function in patients with respiratory conditions characterized by bronchoconstriction.

Therapeutic Classifications

Based on its pharmacological properties, clorprenaline hydrochloride is classified under two main therapeutic categories:

  • Sympathomimetics: Compounds that mimic the effects of stimulating postganglionic adrenergic sympathetic nerves, including both direct-acting agents that stimulate adrenergic receptors and indirect-acting agents that provoke the release of adrenergic transmitters .

  • Bronchodilator Agents: Substances that cause increased expansion of bronchi or bronchial tubes, thereby facilitating improved airflow through the respiratory passages .

Therapeutic Applications

Respiratory Conditions

The primary therapeutic application of clorprenaline hydrochloride has been in the management of respiratory diseases characterized by bronchoconstriction. These include:

  • Bronchial Asthma: Clorprenaline hydrochloride has been used for the therapeutic treatment of bronchial asthma, providing symptomatic relief through bronchodilation .

  • Bronchitis: The compound has demonstrated efficacy in managing both acute and chronic bronchitis by improving airflow and relieving associated symptoms .

  • Other Respiratory Diseases: Clorprenaline hydrochloride has applications in various other respiratory conditions where bronchodilation provides therapeutic benefit .

Non-Respiratory Applications

Beyond its established respiratory uses, clorprenaline has shown potential in other therapeutic areas:

  • Animal Growth Promotion: Research has identified clorprenaline as a potential lean meat-boosting feed additive, as it can promote animal muscular mass growth while simultaneously decreasing fat accumulation . This application represents a significant departure from its traditional medical uses and highlights the compound's diverse pharmacological effects.

Stability and Degradation Profile

Understanding the stability characteristics of clorprenaline hydrochloride is crucial for its proper formulation, storage, and quality control. Comprehensive stability studies have revealed important insights into the compound's behavior under various stress conditions.

Forced Degradation Studies

Research investigating clorprenaline hydrochloride's stability under forced degradation conditions according to ICH Q1A (R2) guidelines has yielded the following findings:

  • Basic Hydrolysis: Significant degradation (36.87% of total degradation) occurs under basic conditions, indicating vulnerability to alkaline environments .

  • Acid Hydrolysis: No observable degradation when subjected to acidic conditions, suggesting considerable stability in low pH environments .

  • Neutral Hydrolysis: No degradation observed under neutral hydrolytic conditions .

  • Oxidative Stress: Despite documented incompatibility with strong oxidizing agents, no degradation was observed under the oxidative conditions employed in the study .

  • Thermal Stress: No degradation detected when subjected to elevated temperatures .

  • Photolytic Stress: No degradation observed upon exposure to sunlight .

These findings collectively indicate that clorprenaline hydrochloride exhibits robust stability across most environmental conditions, with particular vulnerability only to basic environments. This stability profile has important implications for pharmaceutical formulation and storage recommendations.

Analytical Methods

Liquid Chromatography-Mass Spectrometry

A validated liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the identification and characterization of clorprenaline hydrochloride and its degradation products . The method employs the following parameters:

Table 3: LC-MS/MS Method Parameters for Clorprenaline Hydrochloride Analysis

ParameterSpecification
ColumnPhenomenex C₁₈ (250 × 4.6 mm, 5 μ)
Mobile PhaseAmmonium acetate buffer (5 mM), 0.1% TEA, pH 6.5 with acetic acid/methanol (70:30, v/v)
Flow Rate1 mL/min
Detection Wavelength215 nm (UV)
Mass SpectrometryESI in positive ion mode

This method has been validated according to ICH Q2 (R1) guidelines and found to be novel, simple, specific, selective, sensitive, accurate, precise, and robust for the determination of clorprenaline hydrochloride .

Challenges in Analytical Determination

The analytical determination of clorprenaline hydrochloride in pharmaceutical formulations presents certain challenges, particularly in compound preparations. In clorprenaline compound tablets, which contain clorprenaline hydrochloride, bromhexine hydrochloride, and decloxizine hydrochloride, serious overlapping of absorption spectra causes interference in the determinations . This challenge is especially pronounced for clorprenaline hydrochloride, which has both minor content and low absorption coefficient in these formulations .

Pharmaceutical Formulations

Clorprenaline hydrochloride has been formulated in various pharmaceutical preparations, most notably in compound tablets. One documented formulation is the clorprenaline compound tablet, which combines clorprenaline hydrochloride with bromhexine hydrochloride and decloxizine hydrochloride . This multicomponent formulation likely aims to provide a synergistic therapeutic effect, combining the bronchodilatory action of clorprenaline hydrochloride with the mucolytic properties of bromhexine hydrochloride and the additional pharmacological effects of decloxizine hydrochloride.

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